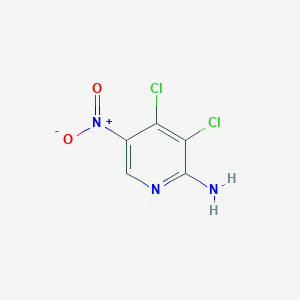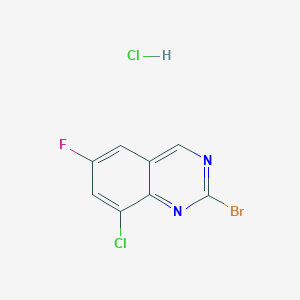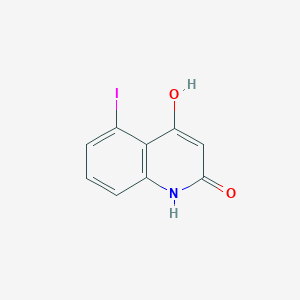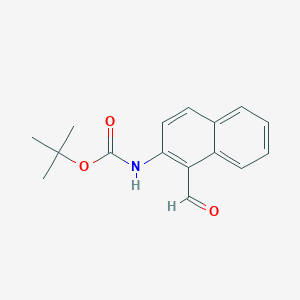![molecular formula C12H10N4O2 B13137424 [2,2'-Bipyridine]-5,5'-dicarboxamide CAS No. 4444-36-4](/img/structure/B13137424.png)
[2,2'-Bipyridine]-5,5'-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,2’-Bipyridine]-5,5’-dicarboxamide: is an organic compound derived from 2,2’-bipyridine, a well-known bidentate ligand. This compound is characterized by the presence of two carboxamide groups attached to the 5 and 5’ positions of the bipyridine ring system. It is a versatile ligand that forms complexes with various transition metals, making it valuable in coordination chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-5,5’-dicarboxamide typically involves the reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with ammonia or amines. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The carboxylic acid groups are converted to carboxamide groups through this reaction.
Industrial Production Methods: Industrial production of [2,2’-Bipyridine]-5,5’-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: [2,2’-Bipyridine]-5,5’-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The bipyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halogenating agents or organometallic reagents.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted bipyridine derivatives.
科学研究应用
Chemistry: [2,2’-Bipyridine]-5,5’-dicarboxamide is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalysis, photochemistry, and materials science.
Biology: In biological research, this compound is used to study metal-protein interactions and as a probe for investigating the role of metal ions in biological systems.
Industry: In the industrial sector, [2,2’-Bipyridine]-5,5’-dicarboxamide is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to coordinate with metals and form stable structures.
作用机制
The mechanism of action of [2,2’-Bipyridine]-5,5’-dicarboxamide primarily involves its ability to act as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination forms stable metal-ligand complexes, which can exhibit unique chemical and physical properties. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.
相似化合物的比较
2,2’-Bipyridine: The parent compound, which lacks the carboxamide groups.
4,4’-Bipyridine: A structural isomer with nitrogen atoms at the 4 and 4’ positions.
1,10-Phenanthroline: A related bidentate ligand with a different ring structure.
Uniqueness: [2,2’-Bipyridine]-5,5’-dicarboxamide is unique due to the presence of carboxamide groups, which enhance its ability to form hydrogen bonds and increase its solubility in polar solvents. This makes it more versatile in various applications compared to its parent compound and other similar ligands.
属性
CAS 编号 |
4444-36-4 |
|---|---|
分子式 |
C12H10N4O2 |
分子量 |
242.23 g/mol |
IUPAC 名称 |
6-(5-carbamoylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O2/c13-11(17)7-1-3-9(15-5-7)10-4-2-8(6-16-10)12(14)18/h1-6H,(H2,13,17)(H2,14,18) |
InChI 键 |
FJRAGLOWXOQPDU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(=O)N)C2=NC=C(C=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


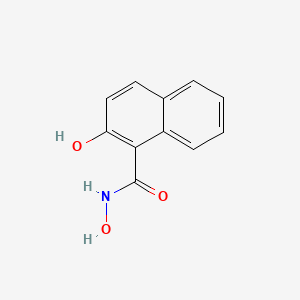

![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
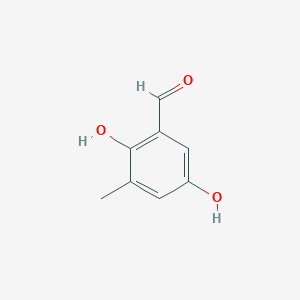
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)




